5-Methoxyisophthalaldehyde

Vue d'ensemble

Description

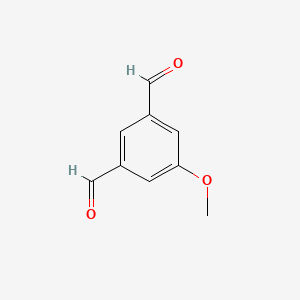

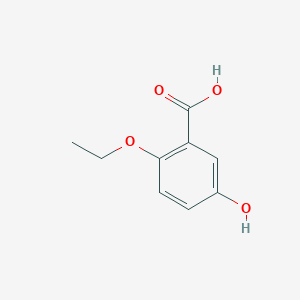

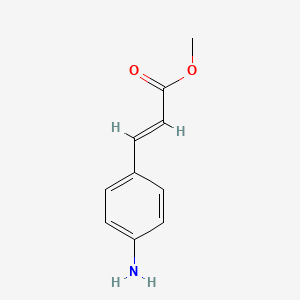

5-Methoxyisophthalaldehyde is an organic compound with the molecular formula C9H8O3 . It is also known as 4-Hydroxy-5-methoxyisophthalaldehyde . The compound is used in various chemical reactions and has been studied for its properties and potential applications .

Synthesis Analysis

The synthesis of complex combinations of Cu(II), V(IV), and Ni(II) with Schiff bases has been reported, which involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1H-3-pyrazol-3(2H)-one (antipyrine) with 2-hydroxybenzaldehyde, 4-hydroxy-5-methoxyisophthalaldehyde, and 4,5-dihydroxyisophalaldehyde .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The InChI code for the compound isInChI=1S/C9H8O4/c1-13-8-3-6 (4-10)2-7 (5-11)9 (8)12/h2-5,12H,1H3 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is known to participate in various chemical reactions, particularly in the synthesis of complex combinations with Schiff bases .Physical and Chemical Properties Analysis

This compound has a molecular weight of 180.16 g/mol . The compound has a XLogP3 value of 0.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Applications De Recherche Scientifique

Fluorimetric Analysis and Molecular Architecture

5-Methoxyisophthalaldehyde derivatives, such as 4-Methoxy-ortho-phthalaldehyde and 4-hydroxy-ortho-phthalaldehyde, are significant in fluorimetric analysis of various amines. They also aid in the elaboration of complex molecular architectures. A study reported an efficient synthesis of these compounds in higher yields, which may increase their future applications (Moitessier et al., 2019).

Precursors to DNA Intercalators

2-Nitro-5-methoxybenzaldehyde, a related compound, has been used to synthesize phthalazines, which are potential precursors to DNA intercalators. This synthesis pathway could be significant for the development of new pharmaceuticals or research tools (Tsoungas & Searcey, 2001).

Atmospheric Chemistry Research

Methoxyphenols, including derivatives of this compound, are important in atmospheric chemistry, particularly in understanding the degradation of wood smoke in the atmosphere. Research has focused on the kinetics and mechanisms of their reaction with atmospheric radicals, providing insights into environmental chemistry (Liu et al., 2012).

Luminescent Sensors

Lanthanide–Metal Organic Frameworks (MOFs) incorporating this compound derivatives have been developed for the detection of various ions and compounds, including Cr(III), Cr(VI), and benzaldehyde. These materials exhibit high sensitivity and selectivity, and are recyclable, making them promising for environmental monitoring and safety applications (Sun et al., 2017).

Green Chemistry in Education

In the context of green chemistry, this compound derivatives have been used as examples in advanced undergraduate chemistry projects. These compounds serve as a platform for students to learn about sustainable practices in chemical research and synthesis (Verdía et al., 2017).

Coordination Polymers and Magnetic Properties

This compound has been used in the synthesis of coordination polymers with copper(II). These polymers have been studied for their crystal structures and magnetic properties, contributing to materials science and magnetic research (Ma et al., 2010).

Propriétés

IUPAC Name |

5-methoxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFIDJNXLPYIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447160 | |

| Record name | 5-methoxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90560-22-8 | |

| Record name | 5-methoxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-Methoxyisophthalaldehyde synthesized?

A: this compound can be synthesized by oxidizing a mixture of guaiacol, formalin, and caustic soda. This mixture is left to stand at room temperature for 1-3 days before being oxidized with m-nitrobenzenesulfonic acid. []

Q2: What is the role of this compound in synthesizing other compounds?

A: this compound, acting as an aromatic dialdehyde, can undergo Knoevenagel condensation with malonic acid. This reaction utilizes both aldehyde groups, resulting in the formation of β-(2-Alkoxy-3-methoxyzimtsäure-5)-acrylsäuren. []

Q3: Can this compound be used in radiolabeling reactions?

A: Yes, this compound has been successfully employed in nucleophilic [18F]fluorination reactions. These reactions demonstrate high radiochemical yields, reaching up to 72%, when specific conditions like temperature and the presence of Wilkinson's catalyst are controlled. []

Q4: Are there any structural analogs of this compound with similar reactivity?

A: Yes, 4-Alkoxy-5-methoxyisophthalaldehydes, structural analogs of this compound, exhibit similar reactivity in Knoevenagel condensation with malonic acid. This reaction highlights the consistent reactivity of the aldehyde groups in these compounds. []

Q5: What other compounds can be synthesized using this compound as a starting material?

A: this compound can be used as a starting material to synthesize N-(2,4-diformyl-5-hydroxyphenyl)acetamide. This synthesis involves a multi-step process including protection, deprotection, and other chemical transformations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)

![(E)-4-[(2-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}cyclohexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1366620.png)

![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)